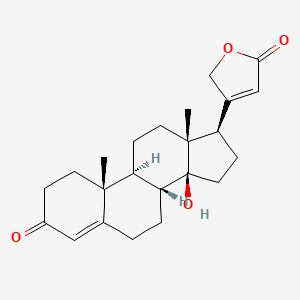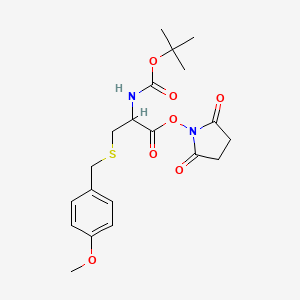
Trisodium triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium triiodide is a chemical compound composed of three iodine atoms and three sodium atoms. It is known for its distinctive red color in solution and is often used in various chemical reactions and applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trisodium triiodide can be synthesized by combining iodine with sodium iodide in an aqueous solution. The reaction is as follows: [ \text{I}_2 + \text{NaI} \rightarrow \text{NaI}_3 ] In this reaction, iodine acts as a Lewis acid, and sodium iodide acts as a Lewis base, forming the triiodide ion (I₃⁻) in the process .
Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The process requires precise control of reaction conditions, including temperature and concentration, to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Trisodium triiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form iodide ions.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and other halogens.
Reducing Agents: Sodium thiosulfate, ascorbic acid.
Solvents: Aqueous solutions, organic solvents like ethanol.
Major Products Formed:
Oxidation: Formation of iodine pentoxide (I₂O₅).
Reduction: Formation of iodide ions (I⁻).
Substitution: Formation of various halogenated compounds.
Applications De Recherche Scientifique
Trisodium triiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in staining techniques and as an antimicrobial agent.
Medicine: Investigated for its potential use in antimicrobial formulations and wound care.
Industry: Utilized in the production of disinfectants and antiseptics
Mécanisme D'action
The mechanism of action of trisodium triiodide involves the release of iodine, which interacts with microbial cell components, leading to their denaturation and death. The iodine atoms disrupt protein structures by oxidizing thiol groups in cysteine and methionine residues, preventing hydrogen bonding between amino acids .
Comparaison Avec Des Composés Similaires
Nitrogen Triiodide (NI₃): An explosive compound used in demonstration reactions.
Phosphorus Triiodide (PI₃): Used in organic synthesis for converting alcohols to alkyl iodides.
Uniqueness: Trisodium triiodide is unique due to its stability in aqueous solutions and its ability to release iodine in a controlled manner, making it suitable for various applications in chemistry, biology, and medicine .
Propriétés
Numéro CAS |
120471-84-3 |
|---|---|
Formule moléculaire |
I3Na3 |
Poids moléculaire |
449.6827 g/mol |
Nom IUPAC |
trisodium;triiodide |
InChI |
InChI=1S/3HI.3Na/h3*1H;;;/q;;;3*+1/p-3 |
Clé InChI |
YFPFNQMIZPDQRR-UHFFFAOYSA-K |
SMILES canonique |
[Na+].[Na+].[Na+].[I-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


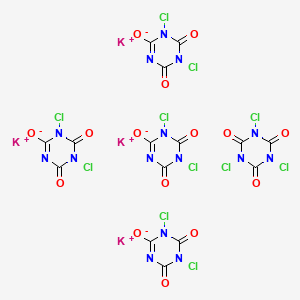
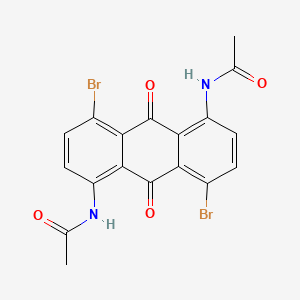
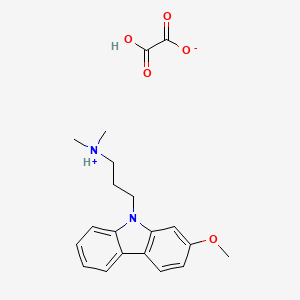

![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)
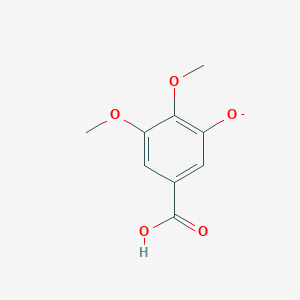
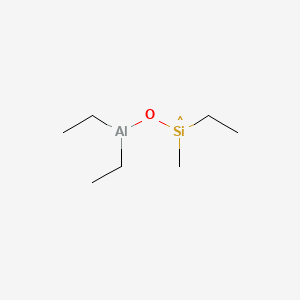
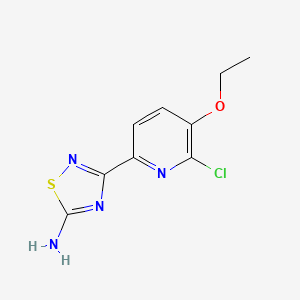


![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)
![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
